Nonadecylcyclohexane
Overview
Description
It is a long-chain alkane with a cyclohexane ring attached to a nonadecyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
Nonadecylcyclohexane can be synthesized through the hydrogenation of nonadecylbenzene. The process involves the catalytic hydrogenation of nonadecylbenzene in the presence of a suitable catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of this compound typically involves the same hydrogenation process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Nonadecylcyclohexane primarily undergoes reactions typical of alkanes and cycloalkanes, including:
Oxidation: this compound can be oxidized to form alcohols, ketones, or carboxylic acids depending on the reaction conditions.
Reduction: Although already a saturated compound, further reduction can lead to the formation of smaller alkanes.
Substitution: Halogenation reactions can occur, where hydrogen atoms are replaced by halogen atoms (e.g., chlorine or bromine).
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using hydrogen gas (H2) and a metal catalyst such as palladium (Pd) or platinum (Pt).
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of light or a radical initiator.
Major Products
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Smaller alkanes.
Substitution: Halogenated alkanes.
Scientific Research Applications
Nonadecylcyclohexane has several applications in scientific research:
Chemistry: Used as a model compound to study the kinetics and mechanisms of alkane reactions.
Biology: Investigated for its potential role in biological membranes and lipid interactions.
Medicine: Explored for its potential use in drug delivery systems due to its hydrophobic nature.
Industry: Utilized in the production of lubricants, surfactants, and other specialty chemicals.
Mechanism of Action
The mechanism of action of nonadecylcyclohexane in various applications depends on its chemical structure and interactions with other molecules. In biological systems, it may interact with lipid bilayers, affecting membrane fluidity and permeability. In chemical reactions, its long alkyl chain and cyclohexane ring influence its reactivity and the types of products formed .
Comparison with Similar Compounds
Similar Compounds
Octadecylcyclohexane (C24H48): Similar structure but with one less carbon atom in the alkyl chain.
Eicosylcyclohexane (C26H52): Similar structure but with one more carbon atom in the alkyl chain.
Cyclohexylmethane (C7H14): A much shorter alkyl chain compared to nonadecylcyclohexane.
Uniqueness
This compound is unique due to its specific chain length and the presence of a cyclohexane ring. This combination of features imparts distinct physical and chemical properties, making it suitable for specialized applications in research and industry .
Properties
IUPAC Name |
nonadecylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H50/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-23-20-18-21-24-25/h25H,2-24H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTPTBVYGTYTKP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H50 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70176882 | |
Record name | Nonadecylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
22349-03-7 | |
Record name | Nonadecylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22349-03-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Nonadecylcyclohexane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022349037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Nonadecylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70176882 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonadecylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.830 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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